
7-Amino-1,5-Dihydro-5-imino-2,8-Chinolindion-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride has several scientific research applications:
Vorbereitungsmethoden
The synthesis of 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride involves several steps. One common synthetic route includes the reaction of appropriate quinoline derivatives with amines under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of aminoquinoline derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to inhibit the growth of malarial parasites by interfering with their DNA synthesis and replication . The compound targets specific enzymes and pathways involved in the parasite’s life cycle, leading to its antimalarial effects .
Vergleich Mit ähnlichen Verbindungen
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride can be compared with other similar compounds, such as:
Chloroquine: Another well-known antimalarial agent with a similar mechanism of action.
Quinine: A natural compound used for treating malaria, with a different chemical structure but similar therapeutic effects.
Mefloquine: A synthetic antimalarial drug with a different chemical structure but similar applications.
The uniqueness of 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride lies in its specific chemical structure, which provides distinct properties and applications compared to other antimalarial agents .
Eigenschaften
IUPAC Name |
7-amino-5-imino-1H-quinoline-2,8-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;/h1-3,10H,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMDKXLCBMRQPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=N)C=C(C2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
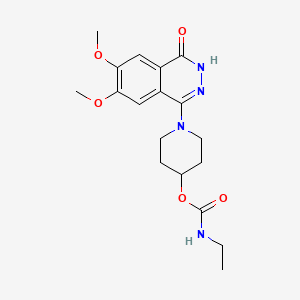


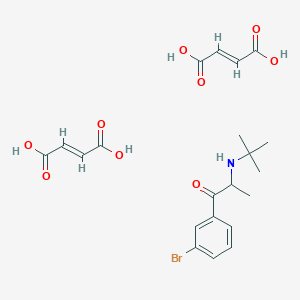
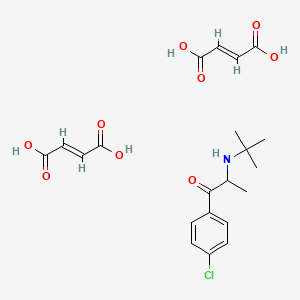
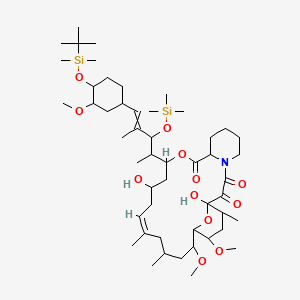
![N-[N'-Hydroyethyl-N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-2-ethylamine]-N-methyl-f](/img/new.no-structure.jpg)
![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine](/img/structure/B583123.png)
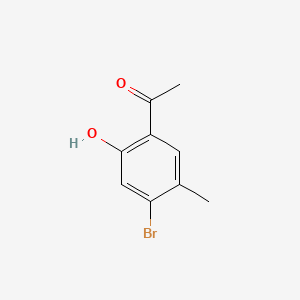
![[(1S,2R,3R,7R,9S,10S,12R,15R)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B583127.png)
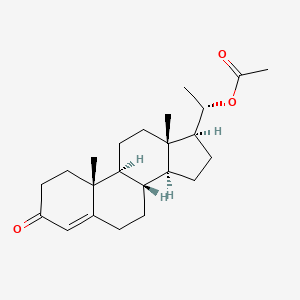
![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)

